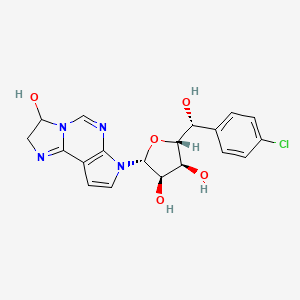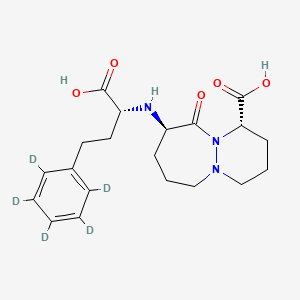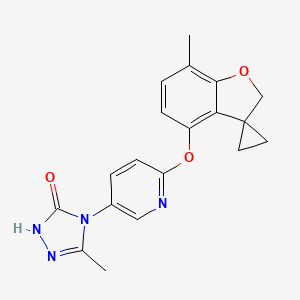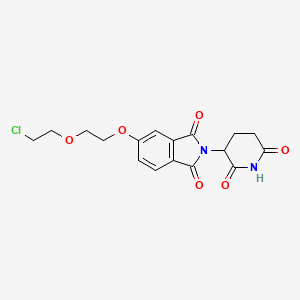![molecular formula C23H27N5O4 B12421910 N-hydroxy-N'-(4-methoxyphenyl)-N'-[(1-phenyltriazol-4-yl)methyl]heptanediamide](/img/structure/B12421910.png)
N-hydroxy-N'-(4-methoxyphenyl)-N'-[(1-phenyltriazol-4-yl)methyl]heptanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-hydroxy-N’-(4-methoxyphenyl)-N’-[(1-phenyltriazol-4-yl)methyl]heptanediamide is a synthetic organic compound that belongs to the class of hydroxamic acids. This compound is characterized by the presence of a hydroxamic acid functional group, a methoxyphenyl group, and a phenyltriazole moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-N’-(4-methoxyphenyl)-N’-[(1-phenyltriazol-4-yl)methyl]heptanediamide typically involves multiple steps:
Formation of the Hydroxamic Acid Group: This can be achieved by reacting a suitable amide precursor with hydroxylamine under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step involves the use of a methoxyphenyl halide or a related derivative, which can be coupled to the intermediate product using a palladium-catalyzed cross-coupling reaction.
Attachment of the Phenyltriazole Moiety: The phenyltriazole group can be introduced through a click chemistry reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The hydroxamic acid group can undergo oxidation to form the corresponding nitroso compound.
Reduction: The nitroso compound can be reduced back to the hydroxamic acid or further reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
N-hydroxy-N’-(4-methoxyphenyl)-N’-[(1-phenyltriazol-4-yl)methyl]heptanediamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for metalloproteases.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of N-hydroxy-N’-(4-methoxyphenyl)-N’-[(1-phenyltriazol-4-yl)methyl]heptanediamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The hydroxamic acid group can chelate metal ions in the active site of metalloproteases, inhibiting their activity.
Signal Transduction Pathways: The compound may modulate various cellular pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- N-hydroxy-N’-(4-methoxyphenyl)-N’-[(1-phenyltriazol-4-yl)methyl]hexanediamide
- N-hydroxy-N’-(4-methoxyphenyl)-N’-[(1-phenyltriazol-4-yl)methyl]octanediamide
Uniqueness
N-hydroxy-N’-(4-methoxyphenyl)-N’-[(1-phenyltriazol-4-yl)methyl]heptanediamide is unique due to its specific chain length and the combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a potent enzyme inhibitor and its potential therapeutic applications set it apart from other similar compounds.
特性
分子式 |
C23H27N5O4 |
|---|---|
分子量 |
437.5 g/mol |
IUPAC名 |
N-hydroxy-N'-(4-methoxyphenyl)-N'-[(1-phenyltriazol-4-yl)methyl]heptanediamide |
InChI |
InChI=1S/C23H27N5O4/c1-32-21-14-12-19(13-15-21)27(23(30)11-7-3-6-10-22(29)25-31)16-18-17-28(26-24-18)20-8-4-2-5-9-20/h2,4-5,8-9,12-15,17,31H,3,6-7,10-11,16H2,1H3,(H,25,29) |
InChIキー |
WCMZNERNVHGISY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N(CC2=CN(N=N2)C3=CC=CC=C3)C(=O)CCCCCC(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


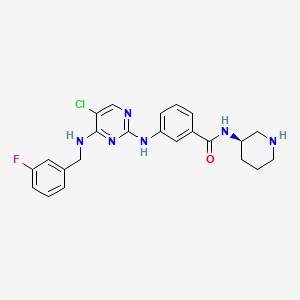

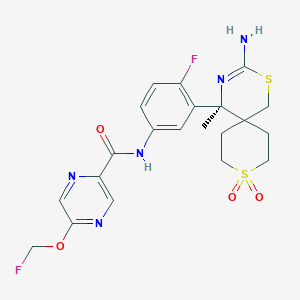


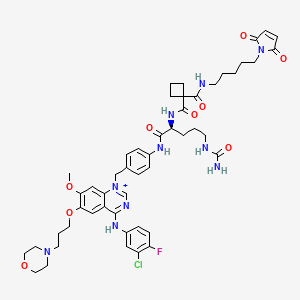
![1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine](/img/structure/B12421871.png)
